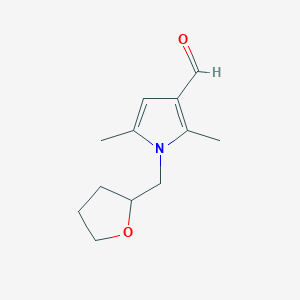

2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde is an organic compound that features a pyrrole ring substituted with a tetrahydrofuran moiety and a carbaldehyde group

Métodos De Preparación

The synthesis of 2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization to form the pyrrole ring. The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction, and the carbaldehyde group can be added through formylation reactions .

Análisis De Reacciones Químicas

2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

Aplicaciones Científicas De Investigación

2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The tetrahydrofuran moiety and the carbaldehyde group play crucial roles in its binding affinity and specificity .

Comparación Con Compuestos Similares

2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde can be compared with similar compounds such as:

2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the tetrahydrofuran moiety, resulting in different chemical properties and reactivity.

1-(Tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde: Lacks the dimethyl substitution on the pyrrole ring, affecting its stability and reactivity.

2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole: Lacks the carbaldehyde group, altering its chemical behavior and applications.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.

Actividad Biológica

2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

The molecular formula of this compound is C11H13N\O. It features a pyrrole ring substituted with a tetrahydrofuran moiety and an aldehyde functional group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrole Ring : This can be achieved through various methods including the Knorr reaction.

- Introduction of the Tetrahydrofuran Side Chain : This may involve nucleophilic substitution reactions with appropriate precursors.

- Aldehyde Functionalization : The final step often involves formylation reactions to introduce the aldehyde group.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrrole compounds demonstrated that those containing substituents like methoxy groups showed enhanced antibacterial and antifungal activities against a range of pathogens. The compound's structure plays a crucial role in its efficacy against Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Candida albicans | 20 |

The above table summarizes antimicrobial activity data from studies on related pyrrole compounds, suggesting potential similar effects for this compound.

Antiviral Activity

Pyrrole derivatives have also been explored for their antiviral properties. Specific studies have highlighted their potential as inhibitors of HIV replication. For instance, compounds structurally related to this compound showed promising results in inhibiting HIV fusion processes by targeting the gp41 protein.

Case Studies

-

Antiviral Efficacy Against HIV : A series of pyrrole derivatives were synthesized and evaluated for their ability to inhibit HIV replication in vitro. Compounds demonstrated IC50 values in the low micromolar range, indicating significant antiviral activity.

- Example: A derivative with a similar structure exhibited an IC50 of 4.4 μM against gp41.

- Antimicrobial Screening : In vitro tests conducted on various synthesized pyrroles indicated strong antibacterial and antifungal activities, emphasizing the importance of structural modifications in enhancing biological efficacy.

Propiedades

IUPAC Name |

2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-6-11(8-14)10(2)13(9)7-12-4-3-5-15-12/h6,8,12H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEZTQJBZXOTCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2CCCO2)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.